Dermatoxin A1
Description
Methodologies for Peptide Extraction from Amphibian Skin Secretions
The initial step in studying peptides like Dermatoxin (B1576924) A1 involves their extraction from the amphibian's skin. A common and humane method to obtain these secretions is through mild electrical stimulation or the administration of norepinephrine, which induces the release of peptides from granular glands in the skin. nih.govspringernature.com This process is carefully managed to avoid causing distress to the animal. springernature.com
Once collected, the crude secretion undergoes initial processing. The skin may be homogenized on dry ice, and total RNAs can be extracted using methods like the TRIzol method. researchgate.net For peptide extraction, the secretion is often acidified to maximize the solubilization of low-molecular-weight peptides and then subjected to a preliminary purification step using C18 Sep-Pak cartridges. nih.govumt.edu.my This enrichment procedure yields a salt-free fraction that is devoid of high-molecular-weight proteins, preparing it for more refined purification techniques. nih.gov
Purification Techniques Employed
Following initial extraction and partial purification, a multi-step purification protocol is employed to isolate individual peptides like Dermatoxin A1 to homogeneity. kambonomad.comresearchgate.net A widely used and powerful technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gove-fas.org
The partially purified extract is loaded onto an RP-HPLC system, often using a C18 column. kambonomad.comnih.gov Peptides are then separated based on their hydrophobicity by applying a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. kambonomad.comumt.edu.my Fractions are collected and monitored for UV absorbance. kambonomad.com
To achieve a high degree of purity (often >95%), multiple rounds of RP-HPLC may be necessary, sometimes utilizing columns with different stationary phases, such as C4 or diphenylmethylsilyl-silica. kambonomad.comnih.govspringernature.com The final purified peptide is then ready for structural analysis. kambonomad.com
Initial Sequence Determination and its Context within Peptide Families
Once a pure sample of this compound is obtained, its primary structure (the amino acid sequence) is determined. The primary method for this is automated Edman degradation, performed on a protein sequencer. kambonomad.comnih.gov This technique sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
Mass spectrometry is another critical tool used in conjunction with Edman degradation. kambonomad.comnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can precisely determine the molecular mass of the peptide, which can be compared to the mass calculated from the sequence obtained by Edman degradation to confirm its accuracy. kambonomad.com Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data that provides further sequence information. nih.gov
The initial sequencing of this compound revealed its unique amino acid composition, which distinguished it from other known peptides at the time. kambonomad.com
Related Peptides and Classification within the Dermaseptin (B158304) Family
This compound is classified within the large and diverse dermaseptin superfamily of antimicrobial peptides. imrpress.comresearchgate.net This superfamily is characterized by peptides that are genetically related, sharing a highly conserved preproregion in their precursor proteins but having markedly different C-terminal domains that give rise to structurally and functionally distinct mature peptides. kambonomad.comnih.gov
The dermaseptin superfamily is further divided into several families, including dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, and others. imrpress.com The classification is based on similarities in their amino acid sequences and precursor structures. imrpress.com For instance, peptides within the dermaseptin family are typically cationic, amphipathic, and capable of forming α-helical structures, which is a common feature of many antimicrobial peptides. kambonomad.comwikipedia.org
Molecular cloning techniques, including the construction of cDNA libraries from frog skin and polymerase chain reaction (PCR), have been instrumental in understanding the relationship between this compound and other members of the dermaseptin family. kambonomad.comnih.gov These studies have shown that the precursor of dermatoxin displays the characteristic features of preprodermaseptins. nih.gov
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLGSFMKGVGKGLATVGKIVADQFGKLLEAGQG |
Origin of Product |
United States |
Chemical and Physical Properties of Dermatoxin A1
Structure of Dermatoxin (B1576924) A1
Dermatoxin A1 is a 32-amino acid peptide. researchgate.netresearchgate.net Its primary structure, or amino acid sequence, is SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ. researchgate.netresearchgate.net A key structural feature of this compound is its ability to adopt an amphipathic alpha-helical conformation, particularly in environments that mimic the lipid membranes of microorganisms. researchgate.netresearchgate.net This structure is crucial for its biological activity, as it presents a hydrophobic face that can interact with the lipid core of the membrane and a hydrophilic, positively charged face that can interact with the negatively charged components of the microbial surface.
Physicochemical Properties of this compound
The physicochemical properties of this compound are integral to its function as an antimicrobial peptide. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄₃H₂₄₅N₄₁O₄₁ |
| Molecular Weight | 3331.8 g/mol |
| Amino Acid Composition | 32 residues |
| Structure | Amphipathic α-helix |
| Net Charge | Cationic |
This data is based on the amino acid sequence of Dermatoxin.
Biosynthesis and Gene Expression of Dermatoxin A1
Gene Cloning and cDNA Analysis for Precursor Identification
The identification and characterization of the precursor of Dermatoxin (B1576924) A1 have been achieved through gene cloning and the analysis of its complementary DNA (cDNA). researchgate.net This process typically involves the following steps:
mRNA Isolation: Messenger RNA (mRNA) is extracted from relevant tissues, such as the skin of the frog Phyllomedusa bicolor. researchgate.net
cDNA Synthesis: Reverse transcriptase is used to synthesize a single-stranded cDNA molecule that is complementary to the isolated mRNA. This is followed by the synthesis of the second DNA strand to create a double-stranded cDNA. cd-genomics.com
cDNA Library Construction: The double-stranded cDNA fragments are then inserted into cloning vectors to create a cDNA library, which is a collection of all the expressed genes in the tissue. thermofisher.com
Screening and Sequencing: The library is screened using probes designed to identify the gene of interest. Once identified, the cDNA clone is sequenced to determine the nucleotide sequence, which in turn reveals the amino acid sequence of the precursor protein. cd-genomics.comndsu.edu
Through this methodology, it was discovered that Dermatoxin A1 is synthesized as a larger precursor protein, known as a preproprotein. This precursor has a characteristic structure shared by other members of the dermaseptin (B158304) superfamily, to which dermatoxins belong. researchgate.netresearchgate.net The preproprotein consists of an N-terminal signal peptide, followed by an acidic spacer region, and finally the C-terminal sequence of the mature this compound peptide. researchgate.netresearchgate.net
The analysis of cloned cDNA has shown a high degree of conservation in the signal peptide and acidic spacer domains among different dermaseptin-related peptides, including dermatoxin and phylloxin, despite significant differences in the primary structure of the mature peptides themselves. researchgate.net
Post-Translational Modifications and Maturation Pathways
After the precursor protein is synthesized from its corresponding mRNA, it undergoes a series of post-translational modifications to become the mature and biologically active this compound peptide. imrpress.comnih.gov These modifications are crucial for the proper folding, stability, and function of the peptide.
The maturation pathway of this compound involves the following key steps:
Signal Peptide Cleavage: The N-terminal signal peptide, which directs the precursor protein to the secretory pathway, is cleaved off by signal peptidases.
Proteolytic Cleavage: The acidic spacer region is then excised by specific endoproteases to release the mature peptide. The presence of specific cleavage sites flanking the mature peptide sequence in the precursor ensures precise excision.
C-terminal Amidation (potential): Many antimicrobial peptides from frog skin undergo C-terminal amidation, a modification that can enhance their biological activity and stability. imrpress.com While not explicitly detailed for this compound in the provided search results, it is a common modification for peptides in this class.
These processing events are essential for transforming the inactive precursor into the active antimicrobial peptide that is stored in the granular glands of the frog's skin. researchgate.net
Expression Profiles Across Different Tissues (e.g., skin, intestine, brain)
Studies utilizing PCR analysis coupled with cDNA cloning have revealed that the expression of the gene encoding for the this compound precursor is not limited to the skin. researchgate.net In fact, transcripts for this peptide have also been identified in the intestine and the brain of the frog Phyllomedusa bicolor. researchgate.net
Interestingly, while the mature this compound peptide sequence is the same regardless of the tissue of origin, there are minor variations in the precursor protein. The preprodermatoxin synthesized in the brain and intestine has the same sequence as the skin preproform, with the exception of two amino acid substitutions in the preproregion of the brain precursor. researchgate.net This suggests the possibility of tissue-specific regulatory mechanisms or subtle functional differences of the precursor in different biological contexts.
The expression of antimicrobial peptides in various tissues points to a broader role beyond just skin defense, potentially contributing to the innate immune system of internal organs as well. researchgate.net
Table 1: Expression of this compound Precursor in Different Tissues
| Tissue | Expression Detected | Notes |
| Skin | Yes | Primary site of synthesis and storage for secretion. researchgate.net |
| Intestine | Yes | Precursor sequence is identical to the skin form. researchgate.net |
| Brain | Yes | Precursor has two amino acid substitutions in the preproregion compared to the skin form. researchgate.net |
Regulation of Biosynthesis (e.g., environmental cues, stress)
The biosynthesis of antimicrobial peptides like this compound is a regulated process, often triggered by specific stimuli. researchgate.netnih.gov While the precise regulatory mechanisms for this compound are not extensively detailed in the provided search results, general principles for antimicrobial peptide production in amphibians can be inferred.
The synthesis and release of these peptides are considered part of the frog's innate immune response and are often initiated by:
Stressors: Physical threats, such as an attack by a predator, can induce the release of the contents of the granular glands, including this compound, onto the skin surface. researchgate.net
Infection: The presence of pathogenic microorganisms on the skin can also stimulate the synthesis and secretion of these defensive peptides. researchgate.net
The regulation of biosynthesis is likely controlled at the transcriptional level, where environmental or physiological signals activate transcription factors that, in turn, initiate the expression of the genes encoding for the peptide precursors. nih.gov The presence of different precursor forms in different tissues might also suggest tissue-specific regulation of gene expression. researchgate.net Further research is needed to fully elucidate the specific signaling pathways and regulatory elements that control the biosynthesis of this compound in response to various environmental and physiological cues.
Cellular and Molecular Mechanisms of Action
Interactions with Target Cell Membranes
The initial and most critical step in the antimicrobial action of Dermaseptin (B158304) A1 and its analogues is the interaction with the microbial cell membrane. researchgate.netresearchgate.net This interaction is driven by the peptide's physicochemical properties and leads to a cascade of events that compromise membrane integrity and cellular function.
Membrane Depolarization and Permeability Alteration
A primary consequence of Dermaseptin A1's interaction with the bacterial plasma membrane is a rapid depolarization of the membrane potential. researchgate.net This disruption of the electrochemical gradient across the membrane is a key indicator that the plasma membrane is the principal target. researchgate.netoup.com The alteration of membrane potential is closely linked to a significant increase in membrane permeability. researchgate.netasm.org Studies using fluorescent dyes, such as SYTOX Green, which can only enter cells with compromised membranes, have demonstrated that dermaseptin peptides increase membrane permeability in a concentration-dependent manner. asm.orgnih.gov This increased permeability allows for the leakage of essential intracellular components, ultimately leading to cell death. researchgate.net The mechanism is described as an alteration of membrane permeability rather than complete solubilization or lysis of the membrane. researchgate.net
Ion Channel Formation Hypothesis
The observed membrane depolarization and increased permeability have led to the hypothesis that Dermaseptin A1 forms ion-conducting channels or pores in the target membrane. researchgate.netmdpi.com This mode of action is often described by models such as the "barrel-stave" or "toroidal pore" model. In the barrel-stave model, peptide monomers assemble to form a bundle-like structure that spans the membrane, creating a hydrophilic channel. preprints.orgnih.govnih.gov The toroidal pore model suggests that the peptides induce the lipid monolayers to bend inward, forming a pore where the peptides are associated with the head groups of the lipids. nih.gov While the precise structure of the pore formed by Dermaseptin A1 is still under investigation, it is believed that these channels disrupt the normal flow of ions and small molecules, leading to a collapse of the membrane potential and loss of cellular homeostasis. mdpi.comnih.gov Some evidence suggests that lipids are functionally involved in the formation of these protein-lipid pores. nih.gov
Role of Amphipathic Alpha-Helical Conformation in Membrane Interaction
The ability of Dermaseptin A1 to interact with and disrupt microbial membranes is intrinsically linked to its secondary structure. researchgate.netoup.com In aqueous environments, dermaseptins are typically unstructured. researchgate.net However, upon contact with the hydrophobic environment of a lipid bilayer, they adopt an amphipathic α-helical conformation. researchgate.netoup.commdpi.com This structure is characterized by the segregation of hydrophobic and cationic (positively charged) amino acid residues onto opposite faces of the helix. mdpi.com
This amphipathic nature is crucial for its function. The cationic face of the helix interacts electrostatically with the negatively charged components of microbial membranes, such as phospholipids (B1166683). oup.commdpi.com This initial binding is followed by the insertion of the hydrophobic face into the lipid core of the membrane. nih.gov This insertion process perturbs the lipid bilayer, leading to the formation of the previously mentioned ion channels or pores. mdpi.commedchemexpress.com The N-terminal amphipathic α-helical segment is considered particularly important for the potent antimicrobial activity. medchemexpress.com
Subcellular Targets and Pathways
While the primary target of Dermaseptin A1 is the cell membrane, some studies suggest that antimicrobial peptides can also have intracellular targets. elifesciences.org Once the membrane is permeabilized, the peptide can enter the cytoplasm and potentially interfere with essential cellular processes. These can include the inhibition of cell wall synthesis, protein production, or DNA replication. preprints.orgacs.org For instance, some host defense peptides have been shown to deplete cellular ATP levels and inhibit bacterial growth even when expressed intracellularly. elifesciences.org However, the predominant and most well-documented mechanism of action for Dermaseptin A1 and its family members remains the direct disruption of the plasma membrane. researchgate.netresearchgate.net
Specificity Against Microorganisms (e.g., Gram-positive, Gram-negative, Mollicutes)
Dermaseptin A1 and its analogues exhibit a broad spectrum of antimicrobial activity, though their potency can vary against different types of microorganisms. researchgate.netresearchgate.netmdpi.com
Gram-positive bacteria: Dermaseptins are generally very effective against Gram-positive bacteria. researchgate.netasm.org The relatively simple structure of their cell wall, primarily composed of peptidoglycan, allows for easier access of the peptide to the plasma membrane.
Gram-negative bacteria: While still active, the efficacy of dermaseptins against Gram-negative bacteria is often lower than against Gram-positive bacteria. researchgate.netasm.org The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides (LPS), can act as a barrier, hindering the peptide's access to the inner plasma membrane. researchgate.net However, many dermaseptin derivatives have been shown to be potent against multidrug-resistant Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. asm.org
Mollicutes: Dermaseptins have demonstrated significant bactericidal activity against Mollicutes, which are bacteria lacking a cell wall. researchgate.netasm.org The absence of a cell wall makes the plasma membrane directly accessible, rendering them highly susceptible to membrane-active peptides. researchgate.netasm.org
The selectivity of dermaseptins for microbial membranes over mammalian cell membranes is attributed to differences in membrane composition. Microbial membranes are rich in negatively charged phospholipids, which facilitates the initial electrostatic attraction of the cationic peptide. asm.orgmdpi.com In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids and contain cholesterol, which is thought to make them less susceptible to the lytic action of these peptides. asm.org
Table 1: Antimicrobial Activity of Dermaseptin Derivatives Against Various Microorganisms This table presents a summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different dermaseptin peptides against a range of microorganisms. The data is compiled from various studies and illustrates the broad-spectrum activity of the dermaseptin family.
| Peptide | Microorganism | Strain | MIC (µM) | MBC (µM) | Source |
|---|---|---|---|---|---|
| Dermaseptin-AC | Staphylococcus aureus | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | Enterococcus faecalis | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | MRSA | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | Escherichia coli | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | Klebsiella pneumoniae | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | Pseudomonas aeruginosa | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-AC | Candida albicans | - | 2 - 4 | 2 - 8 | asm.orgnih.gov |
| Dermaseptin-PH | Escherichia coli | - | 16 | 16 - 64 | mdpi.comnih.gov |
| Dermaseptin-PH | Staphylococcus aureus | - | 32 | 16 - 64 | mdpi.comnih.gov |
| Dermaseptin-PH | Candida albicans | - | 16 | 16 - 64 | mdpi.comnih.gov |
| Dermaseptin B2 | Mycoplasma fermentans | PG18 | 12.5 - 50 | 12.5 - 50 | asm.org |
| Dermaseptin B2 | Mycoplasma hyorhinis | PG29 | 12.5 - 50 | 12.5 - 50 | asm.org |
| K4K20-S4 | P. aeruginosa | Clinical Isolates | 1 - 4 µg/ml | - | asm.org |
| K4K20-S4 | E. coli | Clinical Isolates | 1 - 4 µg/ml | - | asm.org |
| K4K20-S4 | S. aureus | Clinical Isolates | 1 - 4 µg/ml | - | asm.org |
| K4S4(1-16) | A. baumannii | MDR Isolate | 3.125 - 12.5 µg/mL | 12.5 µg/mL | nih.gov |
| K3K4B2 | A. baumannii | MDR Isolate | 3.125 - 12.5 µg/mL | 12.5 µg/mL | nih.gov |
Biological Role and Ecological Significance
Contribution to Innate Immunity in Phyllomedusa bicolor
The skin of amphibians like Phyllomedusa bicolor is a vital organ for respiration and hydration, making it susceptible to colonization by environmental pathogens. nih.gov Dermatoxin (B1576924) A1 is a critical element of the frog's innate immune system, which provides a non-specific, rapid response against microbial invasion. researchgate.netuniprot.org This peptide is part of a sophisticated arsenal (B13267) of antimicrobial peptides (AMPs) secreted by granular glands in the frog's skin. imrpress.com
The production of these peptides is a fundamental defense mechanism for anurans, helping to protect their permeable skin from noxious microorganisms and assist in wound healing. imrpress.com The presence of a diverse array of AMPs, including Dermatoxin A1, within the skin secretions suggests an evolutionary advantage, enabling the frog to combat a broad spectrum of potential threats. nih.gov Research has shown that this compound is expressed not only in the skin but also in the intestine and brain, indicating a broader role in the frog's defense system beyond just cutaneous protection. researchgate.net
Defense Mechanisms Against Pathogenic Microorganisms
This compound exhibits bactericidal activity against a variety of microorganisms. researchgate.net Its primary mechanism of action involves targeting the plasma membrane of pathogenic cells. researchgate.net Upon secretion, this compound is believed to adopt an amphipathic α-helical conformation, a structural characteristic that is crucial for its antimicrobial function. researchgate.net This structure allows the peptide to interact with and disrupt the lipid bilayer of microbial membranes.
The mode of action is thought to be the permeation and disruption of the plasma membrane of target cells. imrpress.com Specifically, this compound is thought to alter membrane permeability, likely by forming ion-conducting channels through the plasma membrane, rather than causing complete membrane solubilization. researchgate.net This disruption of the membrane leads to the death of the invading pathogen. researchgate.net Studies have demonstrated its effectiveness against Gram-positive bacteria and mollicutes (wall-less eubacteria), and to a lesser extent, Gram-negative bacteria. researchgate.net
The rapid and broad-spectrum activity of this compound and other AMPs is a significant advantage, as it prevents target organisms from easily developing resistance. imrpress.com
Ecological Context of Peptide Production and Secretion
The production and secretion of this compound are closely tied to the ecological niche of Phyllomedusa bicolor. These tree frogs inhabit humid, microorganism-rich environments in the Amazon rainforest, making them particularly vulnerable to infections. nih.gov The secretion of potent antimicrobial peptides is an adaptive trait that allows them to thrive in such conditions. nih.gov
The peptides are synthesized in specialized serous glands in the frog's skin and are released onto the skin's surface. imrpress.comnih.gov This release can be triggered by stress or injury, providing an immediate chemical shield against potential pathogens. researchgate.net The composition of the skin secretion is a complex cocktail of various bioactive peptides, each with potentially different targets and functions, suggesting a synergistic action to provide comprehensive protection. researchgate.nettermedia.pl
The very presence of a diverse family of antimicrobial peptides, including the dermaseptins to which dermatoxins are related, highlights the evolutionary pressure exerted by pathogens in the frog's environment. researchgate.netnih.gov While the production of these peptides is a direct defense mechanism, there is also a hypothesis that the potency of these peptides may be modulated to avoid harming the symbiotic cutaneous microbes that also contribute to the frog's defense against pathogens. nih.gov
Structure Activity Relationship Sar Studies and Analog Development
Analysis of Amino Acid Sequence and Functional Domains
The primary structure of Dermatoxin (B1576924) A1 is the 32-amino acid sequence: SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ. nih.gov Analysis of this sequence reveals key characteristics typical of antimicrobial peptides, particularly those in the dermaseptin (B158304) family. A crucial feature is its potential to form an amphipathic α-helix in the nonpolar environment of a microbial membrane. nih.gov This conformation is fundamental to the activity of many antimicrobial peptides.
In such a helical structure, the amino acid residues are segregated into distinct polar (hydrophilic) and nonpolar (hydrophobic) faces.
Hydrophobic Domain : Comprised of residues such as Leucine (L), Glycine (G), Valine (V), Alanine (A), and Phenylalanine (F), this face is crucial for inserting the peptide into the lipid bilayer of bacterial membranes.
Cationic/Polar Domain : Featuring positively charged residues like Lysine (K) and polar residues like Serine (S) and Threonine (T), this face interacts with the negatively charged components of microbial cell walls (e.g., phospholipids (B1166683), teichoic acids), facilitating initial binding and selectivity.
While specific functional domains have not been experimentally delineated for Dermatoxin A1 through methods like truncation analysis, it is hypothesized that the N-terminal region contributes significantly to its antimicrobial potency, a characteristic observed in other dermaseptin truncates. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ |
| Length (Residues) | 32 |
| Molecular Weight | 3193.6 Da |
| Theoretical pI | 10.32 |
Rational Design of this compound Analogs
The rational design of antimicrobial peptide analogs aims to improve their therapeutic index by modifying the primary sequence. pharmacologymentor.comyoutube.com Although specific design studies starting from the this compound template are not documented, general strategies applied to other dermaseptins would be applicable. These strategies include:
Enhancing Cationicity : Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like Lysine (K) or Arginine (R), can strengthen the initial electrostatic attraction to negatively charged bacterial membranes.
Modulating Hydrophobicity : Adjusting the number and type of hydrophobic residues can optimize the peptide's ability to permeate the cell membrane. However, excessive hydrophobicity can lead to increased toxicity against host cells (hemolytic activity).
Improving Amphipathicity : Strategic substitutions can enhance the separation of polar and nonpolar faces on the α-helix, which is often correlated with increased lytic activity.
Truncation : Creating shorter versions of the peptide can identify the minimal sequence required for activity and reduce manufacturing costs. Studies on other dermaseptins show that N-terminal fragments often retain significant antimicrobial potency. nih.gov
Impact of Structural Modifications on Biological Activity (e.g., antimicrobial spectrum)
For antimicrobial peptides in the dermaseptin family, structural modifications have a profound impact on biological activity. Key relationships observed in related peptides, which would be expected to apply to this compound analogs, include:
Cationicity and Potency : Increasing the net positive charge generally enhances antibacterial activity, particularly against Gram-negative bacteria. For instance, in analogs of dermaseptin S4, increasing the net positive charge resulted in analogs that were orders of magnitude more potent against bacteria.
Hydrophobicity and Selectivity : Modifications that increase hydrophobicity often lead to stronger antimicrobial action but can also increase hemolytic activity, thereby reducing selectivity for microbial cells over host cells. The introduction of specific hydrophobic residues, such as cyclohexanylalanine (Cha) at the C-terminus of a dermaseptin-derived decapeptide, has been shown to improve membrane permeabilization. nih.gov
Helicity and Lytic Activity : The stability of the α-helical structure is critical. Substitutions that disrupt the helix can lead to a loss of activity, while modifications that stabilize it can enhance membrane disruption.
Stereochemistry : The substitution of L-amino acids with their D-enantiomers can render peptides less susceptible to proteolytic degradation by host or bacterial proteases, thereby improving their stability and bioavailability. A D-amino acid enantiomer of a dermaseptin-derived decapeptide demonstrated improved stability while retaining broad-spectrum antimicrobial activity. nih.govresearchgate.net
Table 2: General Effects of Amino Acid Substitutions on Antimicrobial Peptide Activity
| Modification Type | Example | General Effect on Activity |
|---|---|---|
| Increased Cationicity | Gln -> Lys | Potentiates interaction with bacterial membranes, often increasing potency. |
| Increased Hydrophobicity | Ser -> Trp | Enhances membrane insertion; may increase antimicrobial and hemolytic activity. |
| Decreased Hydrophobicity | Leu -> Ala | May decrease hemolytic activity, potentially improving the therapeutic index. |
In Silico Modeling and Predictive Approaches in SAR
Computational methods are increasingly used to predict the biological activity of peptide analogs before their synthesis, saving time and resources. mdpi.comfrontiersin.org While no in silico studies have been published specifically for this compound, the methodologies are well-established for other antimicrobial peptides. These approaches include:
Homology Modeling and Molecular Dynamics : These techniques can predict the three-dimensional structure of this compound and its analogs, particularly their α-helical conformation when interacting with a simulated cell membrane.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models build mathematical relationships between the structural properties of peptides (e.g., charge, hydrophobicity, amino acid composition) and their observed biological activity. wikipedia.org These models can then be used to predict the activity of novel, unsynthesized analogs.
Helical Wheel Projections : A simple but effective tool to visualize the amphipathicity of a peptide. By plotting the amino acid sequence onto a helical spiral, it is possible to see the distribution of hydrophobic and hydrophilic residues, which is critical for predicting its membrane-disrupting potential.
Machine Learning Models : Modern approaches use machine learning algorithms, trained on large datasets of known antimicrobial peptides, to predict the antimicrobial potential of new sequences. Such models can identify promising candidates for synthesis and testing. frontiersin.org
The application of these in silico tools to this compound would be a logical next step in systematically exploring its SAR and accelerating the design of optimized derivatives for potential therapeutic use.
Advanced Research Methodologies and Analytical Approaches
Mass Spectrometry-Based Characterization (e.g., for purity and sequence validation)
No data is available in the scientific literature regarding the mass spectrometry analysis of a compound specifically identified as "Dermatoxin A1." While mass spectrometry is a standard technique for characterizing other dermotoxins, such as determining the molecular weight of peptides or elucidating the structure of complex molecules like Lyngbyatoxin A, no such studies have been published for "this compound." mdpi.comskin.sciencenih.govnih.gov
Spectroscopic Techniques (e.g., Circular Dichroism for conformational analysis)
There are no published studies using spectroscopic techniques like circular dichroism (CD) to analyze the conformation of a compound named "this compound." CD spectroscopy is widely used to determine the secondary structure of protein and peptide toxins. jascoinc.comwikipedia.orgnih.gov For example, CD has been used to differentiate between isomers of Lyngbyatoxin A, another type of dermotoxin. mdpi.com However, no such conformational analysis exists for "this compound."
Proteomic and Transcriptomic Profiling of Peptide-Producing Organisms
There are no proteomic or transcriptomic studies that identify "this compound" or its producing organism. These advanced methodologies are used to create a global profile of the proteins and gene transcripts in an organism under specific conditions, which can help in the discovery of novel bioactive compounds. toxminds.com Without an identified source organism, such profiling cannot be linked to "this compound."
In Vitro Assays for Functional Evaluation (e.g., membrane potential measurement)
No in vitro functional evaluation data for a compound specifically named "this compound" has been published. Functional assays are critical for understanding a toxin's mechanism of action. For example, assays measuring changes in cell membrane potential or cell lysis are used to characterize the activity of pore-forming toxins. nih.gov However, no such functional data is available for "this compound."
Compound List
Emerging Research Frontiers and Unresolved Questions
Comparative Studies with Other Amphibian Antimicrobial Peptides
Dermatoxin (B1576924) A1 belongs to the expansive dermaseptin (B158304) superfamily, a diverse collection of antimicrobial peptides (AMPs) found in the skin secretions of frogs, particularly those from the Hylidae family. kambonomad.com While originating from a common ancestral gene, the members of this superfamily exhibit remarkable diversity in structure and function. kambonomad.comoup.com Comparative studies are crucial for understanding the unique properties of Dermatoxin A1 in relation to its evolutionary cousins.
This compound, isolated from Phyllomedusa bicolor, is a 32-residue peptide. researchgate.net Its structure and mechanism of action are notably different from other peptides derived from the same dermaseptin gene family, such as dermaseptins B and phylloxin. researchgate.net Unlike many broad-spectrum dermaseptins, this compound shows more targeted activity, being particularly potent against Gram-positive bacteria and mollicutes (wall-less eubacteria), while having a lesser effect on Gram-negative bacteria. researchgate.net This contrasts with peptides like Dermaseptin-S4, which demonstrates broad-spectrum antibacterial activity but is also strongly hemolytic.
The antimicrobial peptides of the Phyllomedusa genus can be grouped into at least seven distinct families based on sequence similarity and activity, including Dermaseptin, Dermatoxin, Distinctin, Phylloseptin, and Phylloxin. researchgate.net A comparative analysis highlights these differences:
| Feature | This compound | Dermaseptin B | Phylloxin | Distinctin |
| Source Species | Phyllomedusa bicolor | Phyllomedusa bicolor | Phyllomedusa bicolor | Phyllomedusa distincta |
| Length (residues) | 32 | 24-33 | 19 | 25 (B-chain) |
| Key Structural Feature | Amphipathic α-helix | Lysine-rich, α-helical | Narrow-spectrum peptide | Heterodimeric structure |
| Primary Target(s) | Gram-positive bacteria, Mollicutes | Broad-spectrum (bacteria, fungi) | Narrow-spectrum | Gram-positive & Gram-negative bacteria |
| Reference | researchgate.net | nih.gov | oup.comresearchgate.net | frontiersin.org |
These comparative analyses underscore that despite a shared genetic blueprint for their precursor molecules, the mature peptides have evolved distinct structural and functional attributes, allowing the host frog to possess a multifaceted chemical defense arsenal (B13267).
Evolution of this compound and Related Peptide Families
The evolution of this compound is intrinsically linked to the evolutionary dynamics of the dermaseptin multigene family. oup.com The genetic precursors for these peptides, known as preprodermaseptins, share a remarkably conserved architecture, which points to a common ancestral origin predating the divergence of the Hylidae and Ranidae frog families. kambonomad.comoup.com This conserved structure consists of an N-terminal signal peptide, followed by an acidic pro-region, and finally the C-terminal domain that encodes the mature, biologically active peptide. researchgate.netnih.gov
The evolutionary relationship between structurally and functionally disparate peptides like dermatoxins, dermaseptins, and even opioid peptides (dermorphins) was only made apparent through the discovery of the strong conservation in their precursor preproregions. kambonomad.comresearchgate.net The genes appear to have evolved through the dissemination of a conserved "secretory cassette" exon, which encodes the signal peptide and part of the acidic propiece. nih.gov
The primary driver of diversity within this superfamily is a process of accelerated evolution characterized by:
Gene Duplication: An ancestral gene has undergone numerous duplication events, creating a larger family of related genes. kambonomad.comoup.com
Focal Hypermutation: The C-terminal region of these genes, which codes for the mature peptide, is subject to a high rate of mutation. kambonomad.com
Diversifying Selection: There is strong evidence for positive Darwinian selection acting on this hypermutable region. kambonomad.comoup.com This selective pressure favors new peptide variants, likely as an adaptive response to a rapidly changing microbial environment or shifts into new ecological niches. kambonomad.com
This evolutionary strategy has effectively created a gene-based combinatorial library of peptides. kambonomad.com this compound represents one of the many successful outcomes of this process, a specialized peptide that has diverged significantly in sequence and function from other members of the dermaseptin family, thereby expanding the defensive repertoire of the host. researchgate.net
Development of Research Probes Based on this compound
Currently, there are no specific reports in the scientific literature detailing the development of research probes based on the this compound sequence. However, the methodologies for creating peptide-based probes are well-established, suggesting a potential future application for this compound.
The development of such probes would typically involve conjugating a reporter molecule, such as a fluorophore, to the peptide. Studies on other dermaseptin family members have utilized fluorescent probes like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) and rhodamine to label peptides at their N-terminus. researchgate.net These labeled peptides can then be used to investigate their interactions with biological targets.
Potential applications for a this compound-based probe include:
Mechanism of Action Studies: A fluorescently labeled this compound could be used to visualize its binding to and partitioning into bacterial membranes in real-time, providing deeper insight into its mechanism of altering membrane permeability.
Cellular Localization: Such a probe could help determine the precise location of the peptide on and within target cells, confirming its primary target is the plasma membrane.
Diagnostic Tools: In a more advanced application, if this compound is found to bind selectively to specific pathogenic markers, it could form the basis of a diagnostic tool for detecting certain infections.
The creation of these probes involves solid-phase peptide synthesis of the this compound sequence with a modified amino acid that allows for the attachment of the fluorescent dye. frontiersin.org While a powerful potential tool, the use of this compound in this capacity remains a frontier for future research.
Future Directions in Elucidating Comprehensive Biological Roles
While the antimicrobial function of this compound is its most studied characteristic, emerging evidence and unresolved questions point toward a more complex biological role, suggesting several key directions for future research.
One of the most intriguing findings is that the precursor for dermatoxin is expressed not only in the skin but also in the brain and intestine. researchgate.net This strongly suggests that this compound, or a related peptide, may have biological functions beyond cutaneous defense. Future research should aim to:
Investigate Non-Antimicrobial Functions: Elucidate the potential roles of this compound in the central nervous system and the gut. This could involve exploring neuromodulatory, hormonal, or gut microbiome-regulating activities, similar to how other peptides in the dermaseptin family, like adenoregulin, interact with adenosine (B11128) receptors. kambonomad.com
Clarify the Mechanism of Action: The current model suggests this compound kills bacteria by altering membrane permeability, likely by forming ion channels, rather than by solubilizing the membrane. researchgate.net Advanced biophysical studies are needed to detail this process at the molecular level and understand how it differs from other pore-forming peptides.
Explore Synergistic Effects: Frog skin secretions are a cocktail of bioactive peptides. embrapa.br Research is needed to determine if this compound acts synergistically with other components of the secretion, which could enhance its potency or broaden its spectrum of activity in a natural context.
Evaluate Therapeutic Potential: Like other dermaseptins, this compound's potential as an anti-cancer agent is an important area for future investigation. researchgate.net Studies should be conducted to screen its activity against various cancer cell lines and understand its selectivity for malignant cells.
Methodological Advancements for this compound Research
The initial discovery and characterization of this compound relied on conventional biochemical techniques such as multi-step purification, mass spectrometry, and Edman degradation for sequencing. researchgate.net Future research will benefit significantly from the application of more advanced and high-throughput methodologies.
Discovery and Design:
High-Throughput Screening (HTS): Techniques for rapidly synthesizing and screening large peptide libraries, such as the SPOT technique, can be used to discover novel dermatoxin analogs with enhanced activity or reduced toxicity. nih.govresearchgate.net HTS can also be based on functional assays, such as using lipid vesicles to screen for membrane-permeabilizing activity, which can rapidly identify promising candidates from combinatorial libraries. nih.gov
Bioinformatics and Proteomics: The use of shotgun proteomics can rapidly identify new dermatoxin variants from crude frog skin secretions. mdpi.com Furthermore, bioinformatic analysis of growing amphibian peptide databases can uncover structure-activity relationships and other correlations that can guide the rational design of new, more effective peptides. researchgate.net
Biophysical Characterization:
Advanced Membrane Interaction Analysis: To move beyond initial observations, a suite of sophisticated biophysical techniques can be employed. These include isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) to study the thermodynamics of peptide-lipid binding, and solid-state NMR to provide high-resolution structural information on the peptide when it is bound to or inserted within a model membrane. aimspress.complos.org
High-Resolution Imaging: Cryo-electron microscopy (cryo-EM) could potentially be used to visualize the pores or channels formed by this compound in lipid bilayers, providing definitive evidence for its mechanism of action. nih.gov
These advanced methods will be instrumental in overcoming existing bottlenecks in peptide research, accelerating the journey from discovery to a comprehensive understanding of this compound's biological roles and therapeutic potential.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Dermatoxin A1 in biological samples?
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its sensitivity and specificity. Validate methods using parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates in spiked matrices . Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel derivatives .
Q. How can researchers ensure reproducibility in experimental models studying this compound’s cytotoxicity?
- Standardize cell culture conditions (e.g., passage number, media composition) and toxin exposure protocols (dose, duration). Include positive controls (e.g., known cytotoxic agents) and negative controls (vehicle-only treatments). Document batch-to-batch variability in toxin purity using certificates of analysis (CoA) from suppliers .
Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?
- Prioritize models with biological relevance to the toxin’s suspected mechanism (e.g., dermal exposure models if studying skin toxicity). Justify species/strain selection based on metabolic pathways (e.g., cytochrome P450 activity). Include sample size calculations to ensure statistical power and adhere to ethical guidelines for humane endpoints .
Advanced Research Questions
Q. How can conflicting data on this compound’s molecular targets be resolved across independent studies?
- Conduct systematic reviews to identify methodological discrepancies (e.g., differences in toxin purity, assay conditions). Use orthogonal approaches (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate putative targets. Apply meta-analysis techniques to quantify heterogeneity across datasets .
Q. What experimental strategies are effective in elucidating this compound’s mechanism of action in heterogeneous cell populations?
- Employ single-cell RNA sequencing (scRNA-seq) to map transcriptional responses across subpopulations. Combine with functional assays (e.g., apoptosis/necrosis markers) to correlate molecular changes with phenotypic outcomes. Use pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated signaling networks .
Q. How should researchers design studies to investigate synergistic effects between this compound and co-occurring environmental toxins?
- Use factorial experimental designs to test additive, antagonistic, or synergistic interactions. Apply isobolographic analysis or Chou-Talalay combination indices to quantify synergy. Validate findings in physiologically relevant models (e.g., 3D organoids, co-cultures) .
Q. What computational approaches are robust for predicting this compound’s structure-activity relationships (SAR) and toxicity pathways?
- Leverage molecular docking simulations against known toxin-binding proteins (e.g., ion channels, kinases). Train machine learning models on curated toxicity datasets (e.g., ToxCast) to predict novel targets. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
Methodological Guidance for Data Interpretation
Q. How can researchers address discrepancies in dose-response relationships observed across this compound studies?
- Re-analyze raw data using normalized response metrics (e.g., % viability relative to controls). Account for batch effects via mixed-effects statistical models. Publish negative results to reduce publication bias .
Q. What statistical frameworks are appropriate for analyzing time-dependent toxicity of this compound?
- Use longitudinal mixed-effects models or survival analysis (e.g., Kaplan-Meier curves with log-rank tests). Adjust for censored data and time-varying covariates (e.g., metabolic degradation rates) .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
